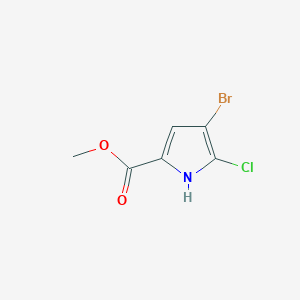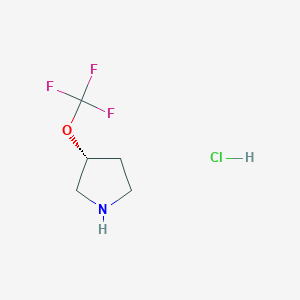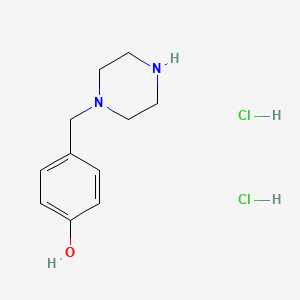
4-(Difluorochloromethoxy)benzoyl fluoride
説明
4-(Difluorochloromethoxy)benzoyl fluoride is an organic compound characterized by the presence of difluorochloromethoxy and benzoyl fluoride functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluorochloromethoxy)benzoyl fluoride typically involves the reaction of 4-hydroxybenzoyl fluoride with difluorochloromethane under basic conditions. The reaction proceeds through the formation of an intermediate difluorochloromethyl ether, which subsequently reacts with the benzoyl fluoride group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the fluorination of dichlorobenzoyl chloride to produce difluorobenzoyl fluoride, followed by further reactions to introduce the difluorochloromethoxy group .
化学反応の分析
Types of Reactions: 4-(Difluorochloromethoxy)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Major Products:
Substitution Reactions: Products include substituted benzoyl fluorides.
Oxidation: Products include benzoic acids.
Reduction: Products include benzyl alcohols.
Cross-Coupling: Products include biaryl compounds.
科学的研究の応用
4-(Difluorochloromethoxy)benzoyl fluoride has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Difluorochloromethoxy)benzoyl fluoride involves its ability to form strong carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation. This property makes it valuable in the synthesis of compounds with enhanced stability and bioavailability. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this reagent .
類似化合物との比較
Benzoyl Fluoride: Lacks the difluorochloromethoxy group, making it less reactive in certain substitution reactions.
Difluorobenzoyl Fluoride: Contains difluoro groups but lacks the chloromethoxy functionality, leading to different reactivity and applications.
Uniqueness: 4-(Difluorochloromethoxy)benzoyl fluoride is unique due to the presence of both difluorochloromethoxy and benzoyl fluoride groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
特性
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-5(2-4-6)7(10)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKYBUVOULEPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272222 | |
| Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-92-4 | |
| Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chlorodifluoromethoxy)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)




![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)


